Methadone hydrochloride

Description

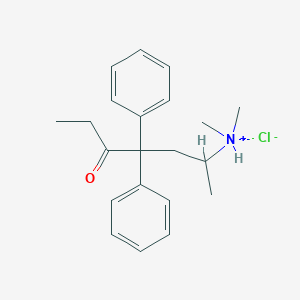

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

6-(dimethylamino)-4,4-diphenylheptan-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO.ClH/c1-5-20(23)21(16-17(2)22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,17H,5,16H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJQXCDYVZAHXNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

76-99-3 (Parent) | |

| Record name | Methadone hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001095905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2020501 | |

| Record name | Methadone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1095-90-5, 125-56-4 | |

| Record name | Methadone hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1095-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methadone hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001095905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methadone hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19600 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methadone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methadone hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.855 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methadone hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHADONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/229809935B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical and Foundational Scientific Research Pertaining to Methadone Hydrochloride

Genesis of Methadone Hydrochloride Discovery and Early Chemical Investigations

The origins of this compound trace back to the late 1930s in Germany, amidst a national effort to achieve self-sufficiency in critical materials, including medicinal compounds like morphine. wikipedia.org Scientists at the pharmaceutical laboratories of I.G. Farbenkonzern, specifically at the Farbwerke Hoechst facility, were tasked with developing a synthetic opioid that could be produced from readily available precursors to address Germany's opium shortage. wikipedia.orgindro-online.de This research was part of a longer, continuous investigation into synthetic antipyretics and analgesics that had begun in the 1880s. indro-online.de

The key breakthrough was achieved by German chemists Max Bockmühl and Gustav Ehrhart. wikipedia.orgeverest-recovery.com In 1937, they successfully synthesized a new compound, which they designated Hoechst 10820 (or Va 10820). wikipedia.orginhn.org This synthetic substance, chemically known as 2-dimethylamino-4,4-diphenylheptanon-(5), was developed as part of a broader search for medications with both pain-killing (analgesic) and muscle-relaxing (spasmolytic) properties. indro-online.de

The synthesis procedure developed by Bockmühl and Ehrhart involved the reaction of diphenylacetonitrile (B117805) with 1-dimethylamino-2-chloropropane in the presence of a strong base, sodamide. google.com This reaction yielded a mixture of two isomeric nitriles: 2,2-Diphenyl-4-dimethylaminovaleronitrile (referred to as methadone nitrile) and its isomer, isomethadone nitrile. google.com Subsequent chemical steps were required to convert the desired nitrile into the final ketone product. google.com On September 11, 1941, Bockmühl and Ehrhart filed a patent application for this synthetic substance, which they called Polamidon. wikipedia.orginhn.org The compound was also provided to the German military under the code name Amidon for further testing. indro-online.deinhn.org

| Key Figure/Institution | Role in Discovery/Investigation | Timeframe |

| Max Bockmühl & Gustav Ehrhart | Lead chemists who first synthesized methadone. | 1937-1941 |

| I.G. Farbenkonzern (Farbwerke Hoechst) | German chemical company where the synthesis was achieved. | Late 1930s |

| German Military (Wehrmacht) | Tested the compound under the code name "Amidon". | WWII |

Evolution of Scientific Understanding: From Early Analgesia Research to Broader Pharmacological Interest

Following its initial synthesis in 1939, pharmacological testing of the compound Va 10820 began in earnest in 1942 under the direction of Ehrhart. indro-online.de These early studies confirmed its marked analgesic properties, finding it to be significantly more potent than meperidine, another synthetic opioid developed at Hoechst in 1937. inhn.org The initial research focus was on its potential as a painkiller with spasmolytic effects. indro-online.de Despite being brought to the German market in 1943, its use during World War II was limited. inhn.org

After the war, all German patents and research records, including those for Hoechst 10820, were requisitioned by the Allied forces. wikipedia.org The U.S. Department of Commerce Intelligence investigated the research from Farbwerke Hoechst, and a subsequent report noted that while the compound was potentially addictive, it produced considerably less euphoria and respiratory depression than morphine at equianalgesic doses, making it a commercially interesting drug. wikipedia.orginhn.org In 1947, the Council on Pharmacy and Chemistry of the American Medical Association gave the compound the generic name "methadone". indro-online.de Eli Lilly and Company was one of the pharmaceutical companies that purchased the rights for commercial production, marketing it as Dolophine. oup.com It was approved for use as an analgesic in the United States that same year. wikipedia.org

The most significant shift in the scientific understanding of methadone occurred in the 1960s. Researchers Dr. Vincent Dole, a specialist in metabolic diseases, and Dr. Marie Nyswander, a psychiatrist, along with Dr. Mary Jeanne Kreek at The Rockefeller Institute in New York, began pioneering studies. everest-recovery.comrucares.org They hypothesized that heroin addiction could be viewed as a metabolic disease that might be managed with a long-acting opioid agonist. pcssnow.org Their research, which began in 1964, established that methadone could be administered orally once daily to relieve cravings and prevent withdrawal symptoms in individuals with heroin addiction. rucares.orgpcssnow.org A key finding of their work was the phenomenon they termed "narcotic blockade," where a stabilized dose of methadone prevents the euphoric effects of a subsequent injection of heroin, by inducing a high degree of cross-tolerance. rucares.orgnih.gov This foundational research was central to the U.S. Food and Drug Administration's (FDA) approval of methadone for the long-term treatment of opioid addiction in the early 1970s. rucares.orgnih.gov

| Milestone | Contributing Researchers/Organizations | Year | Key Finding/Outcome |

| Initial Analgesic & Spasmolytic Tests | Gustav Ehrhart (Hoechst) | 1942 | Confirmed potent analgesic and weak spasmolytic properties. inhn.org |

| U.S. Investigation & Renaming | U.S. Dept. of Commerce, American Medical Association | 1947 | Drug's formula made public; given the generic name "methadone". wikipedia.orgindro-online.de |

| First U.S. Approval for Pain | U.S. Food and Drug Administration (FDA) | 1947 | Approved for use as an analgesic. wikipedia.org |

| Heroin Addiction Treatment Research | Vincent Dole, Marie Nyswander, Mary Jeanne Kreek | 1964 | Established methadone's effectiveness in managing heroin addiction. rucares.org |

| Discovery of "Narcotic Blockade" | Dole, Nyswander, Kreek | 1966 | Demonstrated that methadone blocks the euphoric effects of heroin. rucares.org |

| Approval for Opioid Addiction Treatment | U.S. Food and Drug Administration (FDA) | 1972 | Approved for long-term pharmacotherapy for opiate addiction. rucares.orgnih.gov |

Key Milestones in this compound's Molecular and Biochemical Elucidation

The scientific understanding of this compound's effects at the molecular and biochemical level has evolved significantly since its discovery. Unlike morphine and other "true opiates," methadone's chemical structure is quite different, yet it produces similar effects by acting on the body's opioid system. wikipedia.orginhn.org

A crucial milestone was the discovery that methadone is a racemic mixture, meaning it consists of two mirror-image isomers: (R)-methadone (levomethadone) and (S)-methadone (dextromethadone). inhn.orgoup.com Post-war research established that these enantiomers have distinct pharmacological profiles. inhn.org The l-isomer (R-methadone) is primarily responsible for the potent µ-opioid receptor agonist activity, which underlies its analgesic effects and its ability to suppress withdrawal symptoms. inhn.orgdrugbank.com The l-isomer is significantly more potent as an analgesic than the d-isomer. inhn.org

A further key elucidation was the identification of methadone's dual mechanism of action. Beyond its primary function as a µ-opioid receptor agonist, methadone also acts as a noncompetitive antagonist at the N-methyl-D-aspartate (NMDA) receptor. oup.comdrugbank.comaafp.org This NMDA receptor antagonism is primarily attributed to the d-isomer (S-methadone) and is thought to contribute to its effectiveness in certain types of pain and may play a role in reducing the development of tolerance to its analgesic effects. wikipedia.orgoup.com

Research into its metabolism has been another critical area. It was determined that methadone is metabolized in the liver primarily by the cytochrome P450 enzyme system, particularly the CYP3A4 and CYP2B6 isoenzymes. nih.govnih.gov This metabolism results in biologically inactive metabolites. nih.gov This process contributes to methadone's characteristically long and highly variable elimination half-life, which can range from 15 to 60 hours or even longer in some individuals, a stark contrast to the shorter half-life of morphine. wikipedia.orgaafp.org This long half-life is fundamental to its utility in once-daily dosing for addiction treatment. nih.gov

| Pharmacological Property | Description | Primary Isomer Involved |

| µ-Opioid Receptor Agonism | Binds to and activates µ-opioid receptors, producing analgesia and suppressing withdrawal. | (R)-methadone (levomethadone) inhn.orgdrugbank.com |

| NMDA Receptor Antagonism | Blocks the N-methyl-D-aspartate (NMDA) receptor, which may reduce tolerance and help with certain pain types. | (S)-methadone (dextromethadone) oup.com |

| Serotonin (B10506) & Norepinephrine (B1679862) Reuptake Inhibition | Blocks the reuptake of these monoamines, contributing to its analgesic effect. | Both isomers drugbank.comaafp.org |

| Metabolism | Processed in the liver by cytochrome P450 enzymes (e.g., CYP3A4, CYP2B6) into inactive metabolites. | N/A |

| Elimination Half-Life | Long and highly variable (15-60+ hours), allowing for once-daily administration in treatment settings. | N/A |

Chemical Synthesis and Synthetic Route Investigations of Methadone Hydrochloride

Classic Synthetic Pathways and Methodological Advancements

The traditional synthesis of methadone involves a multi-step process that has been refined over the years to improve efficiency and yield.

The foundational step in the classic synthesis of methadone is the condensation reaction of diphenylacetonitrile (B117805) with a suitable amino chloride. unodc.org The original German process involved the condensation of diphenylacetonitrile with 1-dimethylamino-2-chloropropane in the presence of a strong base like sodamide. unodc.orggoogle.com This reaction leads to the formation of a mixture of two isomeric nitriles: 2,2-diphenyl-4-dimethylaminovaleronitrile (methadone nitrile) and 2,2-diphenyl-3-methyl-4-dimethylaminobutyronitrile (isomethadone nitrile). google.com The formation of these two isomers is a consequence of the in-situ cyclization of 1-dimethylamino-2-chloropropane into a transient 1,1,2-trimethylaziridinium chloride intermediate. google.com The subsequent nucleophilic attack by the diphenylacetonitrile anion on this aziridinium (B1262131) ring can occur at two different positions, leading to the two nitrile isomers. nih.gov

Following the formation of the nitrile intermediates, a Grignard reaction is employed to introduce the ethyl ketone functionality. unodc.org Specifically, the methadone nitrile is treated with ethylmagnesium bromide. mdma.ch This reaction proceeds through the formation of an imine intermediate, which is then hydrolyzed under acidic conditions to yield the ketone, methadone. nih.govacs.org The resulting methadone base can then be converted to its hydrochloride salt. It is noteworthy that the isomethadone nitrile, when subjected to the same Grignard reaction, forms a stable ketimine that is difficult to hydrolyze to the corresponding ketone, isomethadone. google.com

The precursor, 1-dimethylamino-2-chloropropane, is a critical component in the classical synthesis of methadone. unodc.org It can be synthesized from the corresponding amino alcohol, 1-dimethylamino-2-propanol, by reaction with thionyl chloride. scribd.com The isomeric 2-dimethylamino-1-chloropropane can also be used, which likewise forms the same aziridinium ion intermediate, leading to the same mixture of nitrile products. mdma.ch The chemistry of this precursor is pivotal as its cyclization dictates the formation of the isomeric nitrile mixture, a key challenge in the traditional synthetic route. google.com

Applications of Grignard Reagents in Methadone Hydrochloride Formation

Optimization of Reaction Conditions and Yield for Academic Synthesis Protocols

Significant efforts have been directed towards optimizing the reaction conditions of the classical methadone synthesis to improve the yield of the desired methadone nitrile over its isomer. Under the original conditions using sodamide in benzene, a nearly 1:1 ratio of the two nitrile isomers is observed. mdma.ch Research has shown that factors such as the choice of base, solvent, and reaction temperature can influence this ratio. mdma.ch For example, using sodium hydroxide (B78521) in a polar, aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) has been shown to favor the formation of the desired 2,2-diphenyl-4-dimethylaminovaleronitrile. google.comscribd.com The use of phase-transfer catalysts, such as benzyltriethylammonium chloride, in aprotic solvents can also improve reaction times and yields. google.com These optimized conditions can shift the isomer ratio to greater than 6:4 in favor of the desired product. google.com

Table 1: Comparison of Reaction Conditions for Nitrile Formation

| Base | Solvent | Catalyst | Temperature (°C) | Isomer Ratio (Methadone Nitrile : Isomethadone Nitrile) | Reference |

| Sodamide | Benzene | None | Reflux | ~1:1 | mdma.ch |

| Sodium Hydroxide | DMF | None | 50-80 | >6:4 | google.comscribd.com |

| Sodium Hydroxide | DMSO | None | Not Specified | 66:34 | google.com |

| Sodium Hydroxide | Toluene | TEBA | 30-70 | Not Specified | google.com |

Derivatization Strategies for Structural Modification and Analog Generation

The core structure of methadone has been chemically modified to generate a variety of analogs for research purposes, including the development of immunoassays and the study of its metabolism. google.comgoogle.com Derivatization can be achieved at several positions on the methadone molecule. For example, the ketone functionality can be modified to introduce linking arms, such as alkyl carboxylic acids or alkyl thioesters, which can then be used to conjugate the methadone derivative to proteins or other macromolecules. google.com The tertiary amine can also be a site for modification. These structural modifications are crucial for creating the necessary tools to study the pharmacological and metabolic pathways of methadone and its metabolites, such as EDDP (2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine) and EMDP (2-ethyl-5-methyl-3,3-diphenyl-1-pyrroline). google.com

Stereochemical Research and Enantiomeric Disposition of Methadone Hydrochloride

Elucidation and Characterization of R-Methadone and S-Methadone Enantiomers

Methadone possesses a single chiral center, leading to the existence of the (R)- and (S)-enantiomers. researchgate.net The (R)-enantiomer is also known as levomethadone, and the (S)-enantiomer is referred to as dextromethadone. wikipedia.org While chemically similar, their three-dimensional arrangement is different, which dictates how they interact with biological systems.

The absolute configuration of (-)-methadone-d10 hydrochloride has been assigned as (R) based on its optical rotatory dispersion (ORD) curve. wiley.com The approved drug, methadone, is a racemic mixture of these two enantiomers. guidetopharmacology.org

| Property | (R)-Methadone (levomethadone) | (S)-Methadone (dextromethadone) |

| Primary Activity | µ-opioid receptor agonist nih.govwikipedia.org | NMDA receptor antagonist wikipedia.orgoup.com |

| Analgesic Potency | High nih.gov | Low nih.gov |

| hERG Channel Blockade | Lower potency wikipedia.org | Higher potency nih.govwikipedia.org |

This table summarizes the key differing characteristics of the (R)- and (S)-enantiomers of methadone.

Stereoselective Interactions at Molecular Targets: Differentiating Enantiomeric Binding

The distinct pharmacological profiles of (R)- and (S)-methadone arise from their stereoselective interactions with various molecular targets, most notably opioid receptors and the N-methyl-D-aspartate (NMDA) receptor.

(R)-methadone exhibits a significantly higher affinity for the µ-opioid receptor compared to the (S)-enantiomer. oup.comnih.gov Research has shown that (R)-methadone's affinity for µ-opioid receptors is approximately 10 times greater than that of (S)-methadone. drugbank.comnih.gov Specifically, at the µ1 receptor, the IC50 value for (R)-methadone is 3.0 nM, whereas for (S)-methadone it is 26.4 nM. researchgate.net At the µ2 receptor, the IC50 values are 6.9 nM for (R)-methadone and 88 nM for (S)-methadone. researchgate.net This differential binding affinity is the primary reason for the potent analgesic and therapeutic effects of (R)-methadone. nih.govresearchgate.net Both enantiomers have a low affinity for delta and kappa opioid receptors. researchgate.net

Conversely, the (S)-enantiomer is a more potent antagonist at the NMDA receptor. wikipedia.orgoup.com This action is believed to contribute to methadone's effectiveness in managing neuropathic pain and potentially mitigating the development of opioid tolerance. oup.com

Both enantiomers also interact with the human Ether-à-go-go-Related Gene (hERG) potassium channels, but with different potencies. nih.gov The (S)-enantiomer is a more potent blocker of hERG channels, an action linked to the risk of cardiac arrhythmias. nih.govwikipedia.org

| Molecular Target | (R)-Methadone Binding Affinity | (S)-Methadone Binding Affinity |

| µ1-opioid receptor (IC50) | 3.0 nM researchgate.net | 26.4 nM researchgate.net |

| µ2-opioid receptor (IC50) | 6.9 nM researchgate.net | 88 nM researchgate.net |

| NMDA receptor | Antagonist wikipedia.orgnih.gov | More potent antagonist wikipedia.orgoup.com |

| hERG K+ channel (IC50) | ~29 µM wikipedia.org | ~12 µM wikipedia.org |

This interactive table details the differing binding affinities of methadone enantiomers at various molecular targets.

Stereoselective Metabolism and Biotransformation Pathways of Methadone Enantiomers

The metabolism of methadone is also stereoselective, involving several cytochrome P450 (CYP) enzymes. drugbank.com The primary metabolic pathway for methadone is N-demethylation, which leads to the formation of an unstable intermediate that spontaneously cyclizes to form 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (B1234617) (EDDP). drugbank.com

Different CYP isoenzymes exhibit preferential metabolism of the methadone enantiomers. CYP2C19, CYP3A7, and CYP2C8 preferentially metabolize (R)-methadone, while CYP2B6, CYP2D6, and CYP2C18 show a preference for metabolizing (S)-methadone. drugbank.com Notably, CYP3A4 does not demonstrate a preference for either enantiomer. drugbank.com

This stereoselective metabolism can lead to variations in the plasma concentrations of the two enantiomers. For instance, genetic variations in CYP2B6 can affect the clearance of (S)-methadone, potentially leading to higher plasma levels of this enantiomer. drugbank.com Studies have shown that the unbound fraction of (R)-methadone in plasma is significantly greater than that of (S)-methadone. nih.gov

The renal clearance of (R)-methadone has also been found to be greater than that of (S)-methadone. nih.gov The extensive biotransformation of methadone is followed by both renal and fecal excretion of the parent drug and its metabolites. drugbank.com

| CYP Isoenzyme | Preferred Methadone Enantiomer |

| CYP2C19 | (R)-methadone drugbank.com |

| CYP3A7 | (R)-methadone drugbank.com |

| CYP2C8 | (R)-methadone drugbank.com |

| CYP2B6 | (S)-methadone drugbank.com |

| CYP2D6 | (S)-methadone drugbank.com |

| CYP2C18 | (S)-methadone drugbank.com |

| CYP3A4 | No preference drugbank.com |

This interactive table outlines the preferential metabolism of methadone enantiomers by different CYP isoenzymes.

Enzymatic Metabolism and Biotransformation Research of Methadone Hydrochloride

Identification and Characterization of Cytochrome P450 (CYP) Enzymes Involved in Methadone Hydrochloride Metabolism

Multiple cytochrome P450 enzymes are capable of metabolizing this compound, with CYP2B6 and CYP3A4 identified as the principal contributors. nih.govresearchgate.netdrugbank.com Other isoforms, including CYP2C19, CYP2D6, CYP2C9, CYP2C8, CYP1A2, and CYP3A7, also participate in its metabolism, though generally to a lesser extent. nih.govresearchgate.netdrugbank.com The N-demethylation of methadone is a key step in its biotransformation. nih.govwvu.edu

In vitro studies have established that CYP2B6 is a major enzyme responsible for the N-demethylation of methadone. wvu.edunih.gov It exhibits a high affinity and capacity for this metabolic pathway, particularly at lower, clinically relevant concentrations of methadone. washington.edu Research using human liver microsomes has demonstrated that the rate of methadone metabolism correlates strongly with the level of CYP2B6 expression. washington.edu Specifically, microsomes with higher CYP2B6 content show significantly greater production of the primary metabolite, 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (B1234617) (EDDP). washington.edu Furthermore, CYP2B6 displays stereoselectivity, preferentially metabolizing the (S)-enantiomer of methadone over the (R)-enantiomer. nih.govwashington.edunih.gov

While CYP2B6 plays a principal role, several other CYP isoforms contribute to the metabolism of this compound.

CYP3A4: This enzyme is highly abundant in the human liver and is also a major contributor to methadone metabolism. nih.govaccurateclinic.com However, unlike CYP2B6, CYP3A4 does not exhibit significant stereoselectivity in methadone N-demethylation, metabolizing both (R)- and (S)-enantiomers at similar rates. washington.edunih.gov It is considered a low-affinity, high-capacity enzyme for this process. washington.edu

CYP2D6: The role of CYP2D6 in methadone metabolism is considered minor. nih.govnih.gov Some studies indicate it preferentially metabolizes (S)-methadone. nih.goviu.edu

CYP2C9 and CYP2C8: The involvement of these enzymes in methadone metabolism appears to be minimal. nih.govnih.gov However, some in vitro findings suggest that CYP2C8 may play a role in the metabolism of both (R)- and (S)-methadone, with a seemingly equal contribution to the metabolism of (S)-methadone as CYP3A4. nih.gov Inhibition studies have also suggested a minor role for CYP2C9. accurateclinic.com

CYP1A2: The contribution of CYP1A2 to methadone metabolism is generally considered negligible. nih.govupf.edu In vitro studies have yielded conflicting results, with some showing no significant metabolic activity. nih.gov

CYP3A7: This fetal and neonatal isoform has been shown to have some activity in metabolizing methadone, with a preference for the (R)-enantiomer. nih.goviu.edu

| CYP Isoform | Relative Contribution to Methadone Metabolism | Stereoselectivity |

|---|---|---|

| CYP2B6 | Major | (S)-methadone > (R)-methadone |

| CYP3A4 | Major | None |

| CYP2C19 | Minor to Moderate | (R)-methadone > (S)-methadone |

| CYP2D6 | Minor | (S)-methadone > (R)-methadone |

| CYP2C9 | Minimal | Not well-defined |

| CYP2C8 | Minimal | (R)-methadone preference suggested |

| CYP1A2 | Negligible | Not significant |

| CYP3A7 | Minor (primarily fetal/neonatal) | (R)-methadone preference |

Principal Role of CYP2B6 in this compound N-Demethylation

Investigation of Inactive Metabolite Formation, Including EDDP and EMDP

The primary metabolic pathway for this compound is N-demethylation, which leads to the formation of an unstable intermediate that spontaneously cyclizes to form 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (EDDP). wvu.edufarmaciajournal.com EDDP is the principal and pharmacologically inactive metabolite of methadone. wvu.eduoup.com Further N-demethylation of EDDP results in the formation of another inactive metabolite, 2-ethyl-5-methyl-3,3-diphenylpyrroline (EMDP). wvu.edufarmaciajournal.comnih.gov The formation of these inactive metabolites is a key step in the elimination of methadone from the body. wvu.edu The ratio of methadone to EDDP in biological samples is sometimes used to assess metabolic activity. farmaciajournal.comoup.com

Stereoselectivity of CYP-Mediated this compound Metabolism in in vitro Systems

CYP2B6 preferentially metabolizes (S)-methadone. washington.edunih.gov

CYP2C19 preferentially metabolizes (R)-methadone. washington.edunih.gov

CYP3A4 shows no significant stereoselectivity, metabolizing both enantiomers at nearly equal rates. washington.edunih.gov

CYP2D6 and CYP2C18 have been reported to show a preference for (S)-EDDP formation. nih.gov

CYP3A7 and CYP2C8 have been reported to show a preference for (R)-EDDP formation. nih.gov

Impact of Genetic Polymorphisms of CYP Enzymes on this compound Metabolism in vitro

Genetic variations, particularly single nucleotide polymorphisms (SNPs), in the genes encoding CYP enzymes can significantly alter the metabolism of this compound. bohrium.comnih.gov

CYP2B6: This enzyme is highly polymorphic, with numerous variants identified. nih.govwvu.edu The CYP2B66* allele, for instance, is associated with decreased enzyme activity, leading to reduced methadone metabolism and clearance in vitro. nih.govfrontiersin.org Carriers of the CYP2B66/6 genotype show diminished metabolic capacity. bohrium.comwvu.edu Conversely, the CYP2B64* variant has been associated with increased N-demethylation and clearance of methadone in vitro. wvu.edunih.gov Other variants like CYP2B65, CYP2B69, and others have also been shown to have altered activity compared to the wild type. nih.govfrontiersin.org

CYP2C19: Polymorphisms in CYP2C19 can also affect methadone metabolism. Individuals with reduced-function alleles may have decreased metabolism of (R)-methadone. bohrium.com

CYP2D6: The impact of CYP2D6 polymorphisms on methadone metabolism is a subject of some debate, with several studies suggesting its contribution is minor. upf.edu

| CYP Gene Variant | Effect on In Vitro Methadone Metabolism |

|---|---|

| CYP2B64 | Increased activity/clearance |

| CYP2B66 | Decreased activity/clearance |

| CYP2B65, *7, *9, *17, *19, *26 | Decreased activity |

| CYP2B616, 18 | Inactive |

| CYP2C19 reduced-function alleles | Decreased metabolism of (R)-methadone |

| CYP3A41B | Potentially increased metabolism |

Enzyme Inhibition and Induction Studies on this compound Biotransformation in vitro

The metabolism of this compound can be significantly altered by the presence of other substances that inhibit or induce CYP enzymes.

Inhibition: In vitro studies have shown that selective chemical inhibitors can block methadone metabolism. Troleandomycin and ketoconazole, potent inhibitors of CYP3A4, can inhibit the formation of EDDP by up to 80%. accurateclinic.comnih.govoup.com Clopidogrel, a selective inhibitor of CYP2B6, also significantly and stereoselectively inhibits methadone metabolism. nih.gov Ticlopidine is another potent inhibitor of CYP2B6 that has been shown to reduce methadone N-demethylation. nih.gov Paroxetine, a CYP2D6 inhibitor, has also been shown to decrease methadone metabolism in vitro, although this effect may also be due to inhibition of CYP3A4 and CYP2C8. nih.gov

Induction: Conversely, substances that induce CYP enzymes can increase the rate of methadone metabolism. Rifampin, a potent inducer of both CYP3A4 and CYP2B6, has been shown to increase the clearance of both methadone enantiomers. nih.gov Methadone itself may be capable of auto-induction by activating the pregnane (B1235032) X receptor (PXR) and the constitutive androstane (B1237026) receptor (CAR), which regulate the expression of CYP3A4 and CYP2B6. iu.edu

These in vitro inhibition and induction studies are critical for predicting potential drug-drug interactions. researchgate.netdrugbank.comoup.com

Advanced Analytical Methodologies for Methadone Hydrochloride Research

Chromatographic Techniques for Separation and Quantification

Chromatography stands as a cornerstone for the analysis of methadone hydrochloride, offering powerful tools for its separation from complex matrices and accurate quantification. Various chromatographic techniques have been developed and refined to meet the specific analytical challenges posed by this compound.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for this compound

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the quantification of this compound in various formulations. The development of a robust HPLC method involves a systematic process of optimizing chromatographic conditions and subsequent validation to ensure its reliability.

One such method was developed to quantify this compound in an oral solution containing preservatives like methylparaben and propylparaben. researchgate.net The study aimed to establish a validated HPLC method that could be implemented for physicochemical stability studies. researchgate.netresearchgate.net The development process involved evaluating different chromatographic parameters to achieve optimal separation and detection. researchgate.net

The validation of the HPLC method is crucial to demonstrate its suitability for its intended purpose. Key validation parameters include linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). researchgate.netnih.gov For instance, a validated method demonstrated linearity within a concentration range of 7.5 to 12.5 mg/mL. researchgate.netresearchgate.net The precision of the method was assessed through instrumental, intra-assay, and inter-assay precision, with results of 0.33%, 0.53%, and 1.95% respectively. researchgate.net The accuracy was determined to be 1.28% (relative standard deviation), with a recovery of 101.5 ± 1.5%. researchgate.netnih.gov The sensitivity of the method was established with a limit of quantification (LQ) of 2.18 µg/mL and a limit of detection (LD) of 2.0 µg/mL. researchgate.netnih.gov

Forced degradation studies are also an integral part of method validation, helping to understand the stability of the analyte under various stress conditions. In one study, the most significant degradation of methadone was observed under oxidizing and alkaline conditions, and the HPLC method was able to separate the degradation products from the parent compound. researchgate.netnih.gov

Table 1: HPLC Method Parameters and Validation Data for this compound Analysis

| Parameter | Value |

|---|---|

| Chromatographic Conditions | |

| Flow Rate | 1.6 mL/min researchgate.netresearchgate.netnih.gov |

| Mobile Phase | 55% acetonitrile (B52724) and 45% sodium phosphate (B84403) 25 mM (pH = 10) researchgate.netresearchgate.netnih.gov |

| Injection Volume | 5 µL researchgate.netresearchgate.netnih.gov |

| Column | Waters-XTerra™ RP18 researchgate.net |

| Column Temperature | 40 °C researchgate.net |

| Detection Wavelength (DAD) | 254 nm researchgate.net |

| Retention Time (Methadone) | 4.34 min researchgate.net |

| Validation Parameters | |

| Linearity (Concentration Range) | 7.5 - 12.5 mg/mL researchgate.netresearchgate.netnih.gov |

| Correlation Coefficient (r) | 0.996 researchgate.net |

| Instrumental Precision (%RSD) | 0.33% researchgate.net |

| Intra-assay Precision (%RSD) | 0.53% researchgate.net |

| Inter-assay Precision (%RSD) | 1.95% researchgate.net |

| Accuracy (%RSD) | 1.28% researchgate.netresearchgate.netnih.gov |

| Recovery | 101.5 ± 1.5% researchgate.netresearchgate.netnih.gov |

| Limit of Quantification (LOQ) | 2.18 µg/mL researchgate.netnih.gov |

| Limit of Detection (LOD) | 2.0 µg/mL researchgate.netnih.gov |

Chiral Chromatography for this compound Enantiomeric Resolution

Methadone possesses a chiral center and exists as two enantiomers, (R)- and (S)-methadone. These enantiomers exhibit different pharmacological activities, making their separation and individual quantification crucial for research. nih.gov Chiral chromatography is the primary technique employed for the enantiomeric resolution of methadone.

Various chiral stationary phases (CSPs) have been successfully used for this purpose. One of the most common is the α1-acid glycoprotein (B1211001) (AGP) stationary phase. researchgate.netmdpi.com HPLC methods using AGP columns have been developed to separate and quantify the enantiomers of methadone and its primary metabolite, 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (B1234617) (EDDP), in biological matrices. researchgate.net The separation is typically achieved by optimizing the mobile phase composition, including the pH and the concentration of organic modifiers. mdpi.com

Capillary electrophoresis (CE) with cyclodextrin (B1172386) derivatives as chiral selectors is another effective technique for the enantiomeric resolution of methadone and its metabolites. researchgate.net For instance, baseline resolution of the six enantiomers associated with methadone metabolism was achieved using 1 mM heptakis-(2,6-di-O-methyl)-β-cyclodextrin in a phosphate buffer at pH 2.6. researchgate.net The use of coated capillaries in CE can further enhance the separation efficiency and reduce analysis time. researchgate.net

The development of these chiral separation methods allows for a more in-depth understanding of the stereoselective metabolism and pharmacokinetics of methadone.

Gas Chromatography (GC) Applications in this compound Analysis

Gas Chromatography (GC), often coupled with a mass spectrometry (MS) detector, is a powerful technique for the analysis of methadone and its metabolites, particularly in biological samples. mdpi.comspringernature.com GC-MS methods offer high sensitivity and specificity, making them suitable for detecting and quantifying these compounds at low concentrations. mdpi.com

Sample preparation is a critical step in GC analysis and typically involves solid-phase extraction (SPE) to isolate the analytes from the matrix. springernature.comzenodo.org The choice of extraction column and elution solvents is optimized to ensure high recovery of methadone and its metabolites. zenodo.org

The GC method itself involves optimizing parameters such as the column type, temperature program, and carrier gas flow rate to achieve good chromatographic separation. zenodo.orgnih.gov For example, a method for the simultaneous quantification of methadone and other drugs in sweat utilized a HP-5MS capillary column with a specific temperature program to achieve separation within 13.5 minutes. nih.gov

A significant consideration in the GC analysis of methadone is the potential for thermal degradation of the parent compound into its metabolite, EDDP, in the hot injector port. oup.com This can lead to inaccurate quantification of both compounds. Studies have shown that reducing the injector port temperature can minimize this thermal conversion. oup.com Therefore, careful method development and validation are essential to ensure the accuracy of GC-MS results for methadone and EDDP. When accurate quantification is critical, alternative techniques like LC-MS may be preferred to avoid this issue. oup.com

Mass Spectrometry (MS) in Qualitative and Quantitative Analysis

Mass spectrometry, particularly when coupled with chromatographic techniques, provides unparalleled sensitivity and specificity for the analysis of this compound and its related compounds. It allows for both the quantification of known analytes and the identification of unknown substances such as metabolites and degradation products.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Enantiomeric Analysis of this compound and Metabolites

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the preferred method for the chiral analysis of methadone and its metabolites, EDDP and 2-ethyl-5-methyl-3,3-diphenyl-1-pyrroline (B1242841) (EMDP). nih.gov This technique combines the powerful separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.

The development of an LC-MS/MS method for the simultaneous separation of all six enantiomers (methadone, EDDP, and EMDP) has been a significant advancement. nih.gov This was achieved using an α-glycoprotein (AGP) stationary phase and optimizing the mobile phase conditions, which were determined to be 20mM acetic acid:isopropanol (93:7, pH 7.4) with a flow rate of 0.9 mL/min. nih.gov The use of experimental designs and artificial neural networks has aided in modeling the chromatographic response and finding the optimal separation conditions. nih.gov

The validation of such methods is crucial and includes assessing parameters like linearity, precision, accuracy, and limits of detection and quantification. Once validated, these methods can be applied to various biological matrices, such as hair, to provide long-term monitoring of methadone enantiomer levels. nih.gov

Impurity Profiling and Degradation Product Identification of this compound

The identification and quantification of impurities and degradation products in this compound formulations are critical for ensuring product quality and stability. HPLC and LC-MS techniques are instrumental in this process.

Forced degradation studies, as part of HPLC method validation, involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light. researchgate.netnih.gov The resulting chromatograms are then analyzed to identify any degradation products. In one study, oxidizing and alkaline conditions were found to be the most destabilizing for a methadone oral solution. researchgate.netnih.gov The developed HPLC method was able to confirm that there was no interference from these degradation products with the main methadone peak, ensuring accurate quantification of the active ingredient. researchgate.netnih.gov

Spectroscopic Techniques in Structural Elucidation and Quantification

Spectroscopic techniques are fundamental analytical tools in the chemical research of this compound. These methods probe the interaction of electromagnetic radiation with the molecule, yielding spectra that provide invaluable information for elucidating its structure and determining its concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of this compound and Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier technique for the definitive structural assignment of this compound and its derivatives. By analyzing the magnetic behavior of atomic nuclei, particularly proton (¹H) and carbon-13 (¹³C), NMR provides a detailed map of the molecular architecture, confirming atomic connectivity and stereochemistry.

In the ¹H NMR spectrum of this compound, distinct signals correspond to protons in unique chemical environments. The protons on the two phenyl rings typically generate a complex multiplet in the downfield region. A key feature confirming the hydrochloride salt form is the singlet observed for the proton on the tertiary amine. researchgate.net One study identified this singlet at a chemical shift of 12.00 ppm. researchgate.netmdpi.com The aliphatic protons also show characteristic signals: the ethyl group adjacent to the carbonyl presents as a quartet for the methylene (B1212753) (CH₂) protons and a triplet for the terminal methyl (CH₃) protons. The protons of the dimethylamino group appear as a distinct singlet.

Table 1: Representative ¹H NMR Chemical Shift Data for this compound in Chloroform-d

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Reference |

|---|---|---|---|

| N⁺-H | 12.00 | s | researchgate.netmdpi.com |

| Aromatic-H | 7.48–7.35 | m | researchgate.netmdpi.com |

| Aromatic-H | 7.25–7.19 | m | researchgate.netmdpi.com |

| Aliphatic & Amine Protons | 2.14–3.09 | m | researchgate.netmdpi.com |

| Ethyl-CH₃ | 0.86 | t | researchgate.netmdpi.com |

Note: s = singlet, d = doublet, t = triplet, m = multiplet. Data is representative and may vary based on experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Characterization of this compound

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups within the this compound molecule. This technique measures the absorption of infrared radiation, which excites molecular vibrations at specific frequencies. The resulting spectrum, a plot of absorption versus wavenumber, serves as a molecular fingerprint.

The IR spectrum of this compound exhibits several characteristic absorption bands that confirm its key structural features. A strong, sharp absorption band is typically observed in the 1705-1725 cm⁻¹ region, which is indicative of the C=O (carbonyl) stretching vibration of the ketone functional group. The presence of the aromatic phenyl rings is confirmed by C-H stretching vibrations that appear just above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1400-1600 cm⁻¹ range. uniroma1.itvscht.cz

Aliphatic C-H stretching vibrations from the methyl and ethyl groups are found in the 2850-2960 cm⁻¹ region. vscht.cz Crucially, the hydrochloride salt form of the molecule is evidenced by a characteristic broad absorption band associated with the N⁺-H stretching of the protonated tertiary amine. mdpi.com One study specifically assigned a broad band at 2399 cm⁻¹ to this N⁺-H stretch. mdpi.comnih.govresearchgate.net

Table 2: Key Infrared Absorption Bands for this compound

| Functional Group | Characteristic Wavenumber (cm⁻¹) | Description | Reference |

|---|---|---|---|

| Aromatic C-H | ~3030 | Stretch (v) | ucla.edu |

| Aliphatic C-H | 2850-2960 | Stretch (s) | vscht.cz |

| N⁺-H (Amine Salt) | ~2400-2800 | Broad Stretch | mdpi.comresearchgate.net |

| C=O (Ketone) | 1705-1725 | Strong Stretch | libretexts.org |

Note: s = strong, m = medium, v = variable. Wavenumbers are approximate.

Ultraviolet-Visible (UV-Vis) Spectrophotometry for this compound Concentration Determination

Ultraviolet-Visible (UV-Vis) spectrophotometry is a straightforward and widely adopted technique for the quantitative analysis of this compound. libretexts.orgembibe.comnih.govakjournals.com The method relies on the Beer-Lambert law, which states that the absorbance of light by a solution is directly proportional to the concentration of the absorbing species. In this compound, the chromophores—the parts of the molecule that absorb UV light—are the two phenyl rings.

When dissolved in a suitable solvent, such as a dilute acid, this compound exhibits a characteristic UV absorption spectrum. libretexts.org Research and reference data indicate a distinct absorption maximum (λmax) for this compound at approximately 292 nm. libretexts.orgnih.gov Some analytical methods have also utilized other wavelengths, such as 254 nm or 295 nm, for detection and quantification.

For concentration determination, a calibration curve is established by measuring the absorbance of several standard solutions of known this compound concentrations at the selected λmax. embibe.comakjournals.com The absorbance of a sample with an unknown concentration is then measured under identical conditions, and its concentration is calculated by interpolation from the linear calibration graph. embibe.comakjournals.com This technique is noted for its simplicity, speed, and cost-effectiveness, making it suitable for applications such as quantifying methadone in oral solutions. nih.govlibretexts.orgnih.gov

Table 3: UV-Vis Spectrophotometric Parameters for this compound Analysis

| Parameter | Value(s) | Application Context | Reference |

|---|---|---|---|

| Absorption Maximum (λmax) | ~292 nm | General Quantification | libretexts.orgnih.gov |

| Absorption Maximum (λmax) | 295 nm | Thin-Layer Chromatography Detection | |

| Detection Wavelength | 254 nm | HPLC-UV Quantification | |

| Principle | Beer-Lambert Law | Concentration Determination | embibe.comakjournals.com |

Molecular Modeling and Computational Chemistry Studies of Methadone Hydrochloride

Structure-Activity Relationship (SAR) Investigations Utilizing Computational Approaches

Computational studies have been crucial in understanding the structure-activity relationship (SAR) of methadone, particularly given its structural flexibility compared to rigid opioids like morphine. A significant computational theory proposes that methadone's analgesic activity is derived from an active conformation that forms a "virtual heterocyclic ring". nih.govresearchgate.net This model suggests that despite lacking the formal piperidine (B6355638) ring found in morphine and other opioids, methadone can adopt a shape in the receptor binding pocket that mimics this critical structural feature. nih.gov

This hypothesis is based on several key assumptions supported by computational analysis:

Methadone can exist in equilibrium with its enol tautomer, which can form an intramolecular hydrogen bond with the tertiary amine, creating a virtual seven-membered ring. researchgate.net

This virtual ring structure is believed to occupy a similar position and space as the piperidine ring of morphine within the opioid receptor. nih.gov

The stereospecificity of methadone is explained by this model. The methyl group on the chiral carbon of the inactive d-isomer sterically hinders the formation or proper orientation of this virtual ring, whereas the active l-isomer presents no such hindrance. nih.gov

This concept also explains the observed activity of methadone analogs. For instance, the inactivity of racemic threo-5-methyl methadone is attributed to steric blocking effects from the methyl group on this virtual ring. nih.gov

Computational analyses, therefore, move beyond a simple comparison of static structures to explain how a flexible molecule like methadone can satisfy the structural requirements for potent opioid receptor agonism, providing a compelling SAR model where more rigid opioids serve as a template. nih.gov

Molecular Docking Simulations for Ligand-Receptor Binding of Methadone Enantiomers

Molecular docking simulations are computational techniques used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. These simulations have been instrumental in exploring the interactions of methadone's enantiomers, (R)-methadone and (S)-methadone, with their biological targets, primarily the µ-opioid receptor (MOR).

Research indicates that (R)-methadone has a significantly higher affinity for the µ-opioid receptor, which accounts for most of its analgesic effect. plos.org Docking studies support these experimental findings, showing that the (R)-enantiomer forms more favorable interactions within the MOR binding pocket. While both enantiomers are classified as moderate binders, the difference in their binding affinities is notable. plos.org

Recent studies have measured the binding affinities (Ki) of the methadone enantiomers at the µ-opioid receptor in rat brain tissue, providing quantitative data that aligns with computational predictions. nih.gov

Binding Affinities (Ki) of Methadone Enantiomers at the µ-Opioid Receptor

| Compound | Ki (nM) at MOR | Reference |

|---|---|---|

| (R,S)-Methadone | 15.6 ± 0.1 | nih.gov |

| (R)-Methadone | 7.5 ± 0.1 | nih.gov |

| (S)-Methadone | 60.5 ± 0.1 | nih.gov |

Docking simulations have also been employed to investigate the interaction of methadone with metabolizing enzymes, such as Cytochrome P450 2B6 (CYP2B6). These models help visualize how methadone and its inhibitors bind to the active site of the enzyme, elucidating the molecular basis for potential drug-drug interactions.

Molecular Dynamics Simulations for Conformational Analysis of Methadone Hydrochloride

While molecular docking provides a static snapshot of ligand binding, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes in both the ligand and the receptor over time. Sub-millisecond adaptive sampling MD simulations have provided an atomic-level understanding of how methadone uniquely modulates the µ-opioid receptor (MOR). researchgate.netunipd.it

These simulations have shown that methadone stabilizes a different active conformation of the MOR compared to classic opioids like morphine. researchgate.netunipd.it This finding is significant as it may explain methadone's distinct pharmacological properties. The simulations, analyzed using Markov state models, provide detailed insights into the methadone-specific conformational dynamics and activation kinetics of the receptor. researchgate.netunipd.it

Key findings from MD simulations include:

The identification of a methadone-specific active conformation of the MOR that has not yet been captured by experimental structural methods. unipd.it

A comparison of the conformational landscapes of the MOR when bound to methadone, morphine, and other biased agonists, highlighting unique dynamic fingerprints for each ligand. researchgate.net

The use of transfer entropy analysis to generate testable hypotheses about how methadone binding translates into specific receptor signaling outcomes. unipd.it

These advanced computational techniques provide a bridge between static structures and the dynamic process of receptor activation, offering a deeper understanding of methadone's mechanism of action. researchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity of this compound

Quantum chemical calculations are used to study the electronic properties of molecules, such as charge distribution, orbital energies, and molecular geometry. Early computational studies on methadone employed semi-empirical methods, like Perturbative Configuration Interaction using Localized Orbitals (PCILO), to investigate its conformational possibilities and test the hypothesis that it structurally mimics morphine. acs.orgnih.gov

These calculations were performed on both protonated and non-protonated forms of methadone to represent different potential interaction states at the receptor. acs.orgnih.gov The energies of various conformations, including those with intramolecular bonding and more extended structures, were calculated and compared. acs.orgnih.gov The results indicated that while the lowest energy conformations did exhibit some intramolecular bonding, the resulting geometries were not strongly morphine-like. acs.orgnih.gov This suggests that methadone's interaction with the opioid receptor is not necessarily dependent on adopting a rigid, morphine-like shape prior to binding, but rather on its ability to adapt its conformation within the binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For methadone and its analogs, QSAR studies help to identify the key structural features that determine their efficacy as opioid receptor agonists or N-methyl-D-aspartate (NMDA) receptor antagonists.

Although large-scale QSAR studies focused solely on methadone analogs are not extensively documented in the literature, existing research incorporates methadone into broader models of opioid activity. For instance, a consensus 3D-QSAR model for µ-opioid receptor ligand efficacy included methadone as a representative of the diphenylpropylamine class. nih.gov In this model, one of methadone's phenyl rings and its ethyl ketone moiety were identified as key pharmacophoric points contributing to its agonist activity. nih.gov

More recent research efforts have focused on designing analogs of (S)-methadone as non-competitive NMDA receptor antagonists. unipd.it This work involves creating virtual libraries of analogs by modifying methadone's core structural domains: the two aryl groups, the ethyl ketone group, and the N,N-dimethylaminopropyl group. unipd.it These virtual libraries are screened using computational methods to guide synthetic efforts toward compounds with optimized activity and selectivity. unipd.it Such an approach represents a modern, targeted application of QSAR principles to develop new therapeutic agents based on the methadone scaffold. Furthermore, machine learning models have been developed to classify the intrinsic activities of µ-opioid receptor ligands, which included methadone in the diphenylheptane chemical group. acs.org

Molecular and Cellular Pharmacology Research of Methadone Hydrochloride

Opioid Receptor Binding Affinities and Selectivity Studies (e.g., µ, δ, κ) in vitro

Methadone hydrochloride is a synthetic opioid that interacts with the body's opioid receptors. It is administered as a racemic mixture of two enantiomers: (R)-methadone (the l-isomer) and (S)-methadone (the d-isomer). oup.com In vitro research has established that these enantiomers have different affinities for the three main types of opioid receptors: mu (µ), delta (δ), and kappa (κ). oup.compatsnap.com

The primary opioid effects of methadone are attributed to its activity at the µ-opioid receptor (MOR). drugbank.com The (R)-methadone enantiomer possesses a significantly higher affinity and potency for the µ-opioid receptor, reportedly being about 10 times more potent than the (S)-stereoisomer. drugbank.com While methadone is a potent full agonist at the µ-opioid receptor, it also demonstrates agonist activity at κ- and σ-opioid receptors. drugbank.comdrugbank.com Compared to morphine, methadone has been reported in some animal models to have a lower affinity for the µ-opioid receptor. oup.com However, other data characterizes methadone as a potent MOR agonist. drugbank.com

Studies comparing methadone to other opioids have noted disparities between its in vitro receptor activation efficacy and its in vivo effects, suggesting a more complex pharmacological profile than simple receptor activation would indicate. plos.org For instance, while methadone and morphine have the same in vivo efficacy value (τ value of 39), their in vitro values differ significantly, with methadone having a much higher τ value (18.2 vs. 5). plos.org Methadone is considered selective for the µ-receptor, with IC50 values at the κ and δ receptors being considerably higher, at 512 nM and 1090 nM respectively. guidetopharmacology.org

| Receptor Subtype | Reported Affinity / Potency Metric (IC50) | Source |

|---|---|---|

| μ-Opioid Receptor (MOR) | Primary target with high affinity and potent full agonist activity | drugbank.comdrugbank.com |

| κ-Opioid Receptor (KOR) | 512 nM | guidetopharmacology.org |

| δ-Opioid Receptor (DOR) | 1090 nM | guidetopharmacology.org |

G Protein-Coupled Receptor (GPCR) Signaling Pathway Modulation in vitro

Opioid receptors, including the µ, δ, and κ subtypes, are members of the G protein-coupled receptor (GPCR) superfamily. nih.govjneurosci.org As an agonist, methadone activates these receptors, initiating a cascade of intracellular signaling events. The primary pathway involves coupling to inhibitory G proteins, specifically the Gi/o class. nih.gov

Upon activation by methadone, the µ-opioid receptor stimulates heterotrimeric Gi/o proteins. jneurosci.org This activation leads to the inhibition of adenylyl cyclase activity, which in turn reduces the intracellular production of cyclic AMP (cAMP). nih.govresearchgate.net The modulation of cAMP levels is a crucial mechanism in the cellular response to opioids. nih.gov

In addition to the classical G-protein signaling, GPCR activation can also involve β-arrestin pathways, which are implicated in receptor desensitization and internalization. rockefeller.edu Some studies note that methadone, unlike morphine, can induce disproportionate receptor phosphorylation and desensitization. doi.org The recruitment of β-arrestin2 is a key component of the GPCR complex and is involved in µ-opioid receptor signaling. researchgate.netrockefeller.edu This suggests that the signaling profile of methadone may differ from other opioids, potentially contributing to its unique clinical properties. doi.org Research has also explored the potential for heteromerization of µ-opioid receptors with other receptors, such as the galanin Gal1 receptor, which may influence the downstream signaling outcomes of methadone. researchgate.net

N-methyl-D-aspartate (NMDA) Receptor Antagonism Mechanisms of this compound

Beyond its activity at opioid receptors, this compound also functions as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate (B1630785) receptor. drugbank.comwikipedia.org This action is considered a key part of its unique pharmacological profile, distinguishing it from many other opioids like morphine. drugbank.com Methadone acts as a noncompetitive antagonist at the NMDA receptor. wikipedia.orgnih.gov

This NMDA receptor antagonism is primarily attributed to the (S)-methadone enantiomer (the d-isomer). oup.comwikipedia.org By inhibiting the NMDA receptor, methadone can dampen a major excitatory pain pathway in the central nervous system. drugbank.comdrugbank.com This mechanism is believed to contribute to its effectiveness in managing neuropathic pain and may play a role in reducing the development of opioid tolerance. patsnap.comwikipedia.org While the antidepressant mechanism of (S)-methadone has been attributed to NMDA receptor antagonism, recent in vivo studies in rats failed to detect NMDA receptor occupancy at relevant doses, suggesting its effects may be mediated through other targets like the µ-opioid receptor. nih.gov

Monoamine Transporter Interaction Research: Serotonin (B10506) and Norepinephrine (B1679862) Reuptake Inhibition

In vitro studies have demonstrated that this compound can inhibit the reuptake of the monoamine neurotransmitters serotonin (5-hydroxytryptamine, 5-HT) and norepinephrine. oup.comdrugbank.comnih.gov This action is another feature that differentiates methadone from classical opioids like morphine, which is much less effective at blocking this uptake. nih.gov

| Transporter | Inhibitory Concentration (IC50) | Source |

|---|---|---|

| Serotonin Transporter (SERT) | 0.1 - 1 µM | nih.gov |

| Norepinephrine Transporter (NET) | 10 µM | nih.gov |

Radioligand Development and Receptor Occupancy Studies in in vitro Systems

Radioligand binding assays are fundamental in vitro tools used to characterize the interaction of drugs like methadone with their target receptors. sygnaturediscovery.com These assays utilize a radioactive molecule (radioligand) that binds to the receptor of interest. In competition studies, the ability of a non-radioactive compound, such as methadone, to displace the radioligand is measured to determine its binding affinity (Ki). plos.org

Various radioligands are employed to study opioid receptors. For instance, [3H]diprenorphine, a non-selective opioid receptor antagonist, has been used in competition binding experiments with membranes from cells expressing human opioid receptor subtypes to determine methadone's affinity. acs.org Other selective radioligands, such as [3H]DAMGO for the µ-opioid receptor, are also widely used. nih.gov

Receptor occupancy studies aim to quantify the proportion of receptors that are bound by a drug. While many such studies are conducted in vivo using techniques like positron emission tomography (PET), related ex vivo and in vitro methods provide valuable data. sygnaturediscovery.comnih.gov For example, ex vivo autoradiography can be used to visualize receptor occupancy in different brain regions after drug administration. sygnaturediscovery.com In vitro autoradiography on brain tissue sections has been used to test the MOR selectivity and binding affinity of methadone derivatives. acs.org Interestingly, a PET study using the radioligand [11C]diprenorphine in both humans and rats did not find a clear dose-dependent relationship for methadone's occupancy of opioid receptors, suggesting that methadone may be highly efficacious even at very low levels of receptor occupancy. nih.gov

Preclinical Research Models and Methodologies for Methadone Hydrochloride

In vitro Cell Culture Models for Receptor Characterization and Cellular Response to Methadone Hydrochloride

In vitro models are instrumental in dissecting the molecular interactions of this compound with its target receptors and elucidating the subsequent cellular responses. These models allow for the detailed characterization of binding affinities, receptor subtypes, and downstream signaling pathways in a controlled environment, free from the systemic complexities of a whole organism.

Human lung cancer cell lines have been utilized to study the effects of methadone. pnas.org Research has shown that methadone can inhibit the in vitro growth of these cells. pnas.org This inhibitory effect is associated with changes in cell morphology and viability. pnas.org Characterization of methadone binding to membranes of these cancer cells revealed high-affinity, saturable binding sites. pnas.org These binding sites appear to be distinct from the classical opioid receptors found in the brain and are not coupled to pertussis toxin-sensitive G-proteins. pnas.org

Further studies using Caco-2 cells, a human epithelial colorectal adenocarcinoma cell line, have been employed to investigate the permeability of this compound. acs.org Additionally, C6 glioma cell lines expressing specific opioid receptors have been used to characterize the efficacy of opioid agonists like methadone. scispace.com These cell-based assays are crucial for understanding the compound's basic pharmacological properties.

Table 1: In Vitro Models for this compound Research

| Cell Line | Research Focus | Key Findings |

| Human Lung Cancer Cells | Receptor binding and cellular growth | Identified non-conventional, high-affinity methadone binding sites; demonstrated growth inhibition. pnas.org |

| Caco-2 Cells | Permeability studies | Used to assess the transport of this compound across epithelial barriers. acs.org |

| C6 Glioma Cells | Opioid receptor agonist efficacy | Characterized the functional activity of methadone at opioid receptors. scispace.com |

Animal Models for Neurobehavioral Development Studies Following Prenatal this compound Exposure

Animal models, particularly rodent models, are critical for investigating the consequences of prenatal this compound exposure on neurobehavioral development. These models allow for longitudinal studies that track developmental milestones and behavioral outcomes in offspring exposed to the substance in utero.

A translational mouse model has been developed where female mice are first made dependent on oxycodone and then switched to methadone maintenance before and during pregnancy. nih.govelifesciences.orgresearchgate.net This model is designed to mimic a common clinical scenario for pregnant women with opioid use disorder. nih.govelifesciences.orgresearchgate.net In these studies, methadone was found to accumulate in the placenta and fetal brain. nih.govresearchgate.netnih.gov

Offspring from these models exhibit a range of developmental and behavioral alterations. Key findings from these preclinical studies include:

Impaired Physical Growth: Prenatal methadone exposure (PME) leads to reduced physical growth in offspring, a deficit that can persist into adolescence. nih.govelifesciences.org

Delayed Sensorimotor Milestones: The development of specific sensorimotor skills is delayed in PME offspring. nih.govelifesciences.org

Altered Locomotor Activity: PME disrupts the normal development of locomotor activity and can lead to hyperactivity in later stages. nih.govelifesciences.org

Changes in Vocalization: The development of ultrasonic vocalizations, an important communication tool in rodents, is disrupted by PME. nih.govelifesciences.org

These animal models have consistently demonstrated that prenatal exposure to opioids like methadone can lead to hyperactivity, cognitive dysfunction, and delayed neurodevelopment. frontierspartnerships.org

Table 2: Neurobehavioral Findings in Animal Models of Prenatal Methadone Exposure

| Developmental Domain | Observation in PME Offspring |

| Physical Growth | Reduced and persists into adolescence. nih.govelifesciences.org |

| Sensorimotor Milestones | Delayed acquisition. nih.govelifesciences.org |

| Locomotor Activity | Disrupted development, potential for hyperactivity. nih.govelifesciences.org |

| Ultrasonic Vocalization | Disrupted development. nih.govelifesciences.org |

Investigation of Neural Circuitry and Motor Neuron Intrinsic Properties in Animal Models Exposed to this compound

Beyond behavioral observations, animal models facilitate the investigation of the underlying neural changes that result from prenatal this compound exposure. Techniques such as brain slice electrophysiology and in vivo magnetic resonance imaging are used to examine the effects on neural circuits and the intrinsic properties of neurons.

Studies using a mouse model of PME have revealed significant alterations in the motor cortex. nih.govelifesciences.orgnih.gov These behavioral impairments were found to be associated with a reduced density of neurons in the motor cortex. nih.govelifesciences.orgnih.gov Furthermore, there was a disruption in the intrinsic properties of layer 5 motor cortical neurons and a reduction in local circuit connectivity. nih.govelifesciences.org These findings suggest that prenatal methadone exposure can directly impact the structural and functional development of crucial brain regions involved in movement control. nih.govelifesciences.org

The investigation into the intrinsic properties of these motor neurons has provided a cellular-level explanation for the observed behavioral deficits. nih.govelifesciences.org These preclinical findings highlight the potential for prenatal methadone exposure to induce lasting neuroadaptations within critical neural circuits. frontierspartnerships.org

Table 3: Neurological Findings in Animal Models of Prenatal Methadone Exposure

| Neurological Parameter | Finding in PME Offspring |

| Neuronal Density (Motor Cortex) | Reduced. nih.govelifesciences.orgnih.gov |

| Motor Neuron Intrinsic Properties | Altered. nih.govelifesciences.org |

| Local Circuit Connectivity (Motor Cortex) | Disrupted. nih.govelifesciences.org |

Emerging Research Areas and Future Academic Trajectories for Methadone Hydrochloride

Development of Novel Analytical Techniques for Enhanced Resolution and Sensitivity in Methadone Hydrochloride Analysis

The accurate and sensitive detection of this compound and its primary metabolite, 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (B1234617) (EDDP), is crucial for both clinical monitoring and forensic analysis. While traditional methods like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) with UV detection have been staples, recent research has focused on developing more advanced and sensitive techniques.

A significant area of development is in the realm of electrochemical sensors. One innovative approach involves the use of a modified pencil graphite (B72142) electrode with carbon quantum dots and multiwall carbon nanotubes. This nanocomposite material offers a high surface-to-volume ratio, excellent conductivity, and stability, leading to a highly sensitive sensor for this compound. This method has demonstrated a low detection limit of 0.03 μM and has been successfully applied to detect methadone in human urine and plasma samples.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is now considered a preferred technique due to its high selectivity and sensitivity, allowing for the detection of ultra-trace concentrations of methadone and its metabolites. High-resolution mass spectrometry (HRMS) further enhances this capability by providing highly accurate mass measurements, which helps in the definitive identification of analytes. These advanced mass spectrometry techniques are often combined with sophisticated sample preparation methods like solid-phase microextraction (SPME) to effectively extract the analytes from complex biological matrices.

Researchers have also explored novel combinations of microscopy techniques to characterize the physical properties of this compound. A combination of polarized light microscopy (PLM), scanning electron microscopy (SEM), and confocal microscopy (CM) has been used to analyze the morphological and optical properties of its crystals. This multi-modal approach provides detailed three-dimensional information about the crystal structure, which was not achievable with traditional methods.

Interactive Data Table: Comparison of Analytical Techniques for this compound

| Technique | Common Detector(s) | Key Advantages | Common Applications |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | UV, Diode-Array (DAD), Electrochemical (ECD) | Rapid, simple, reliable for quantification in pharmaceutical solutions. | Daily analysis, physicochemical stability studies. |

| Gas Chromatography (GC) | Mass Spectrometry (MS), Flame Ionization (FID) | High selectivity, considered a gold standard for forensic analysis. | Forensic toxicology, analysis of volatile compounds. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Tandem Mass Spectrometry (MS/MS) | High selectivity and sensitivity for complex biological matrices. | Quantification in urine, plasma, oral fluids. |

| High-Resolution Mass Spectrometry (HRMS) | High-Resolution Mass Spectrometers | Provides accurate mass for definitive identification. | Quality assessment of opioid drug products. |

| Electrochemical Sensors | Modified Electrodes (e.g., CQD-MWCNT) | High sensitivity, potential for on-site analysis. | Determination in urine and plasma samples. |

| Combined Microscopy (PLM, SEM, CM) | N/A | Detailed morphological and optical characterization of crystals. | Forensic characterization of illicit drug sources. |

These advancements are not only improving the accuracy and sensitivity of this compound analysis but are also paving the way for faster and more accessible testing methods. The development of portable and low-cost nanosensors, for instance, holds promise for on-site drug detection in the future.

Advanced Computational Approaches for Predictive Modeling of this compound Interactions and Metabolism